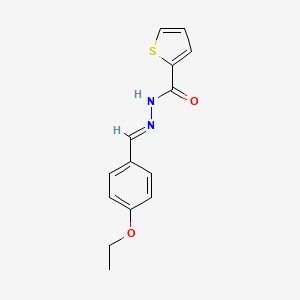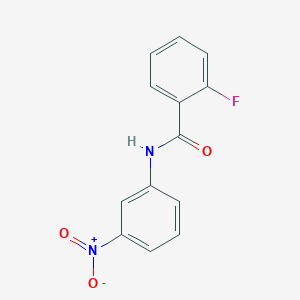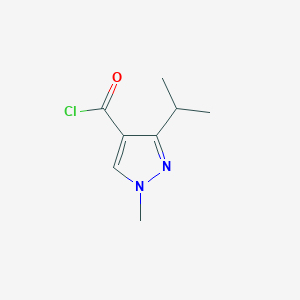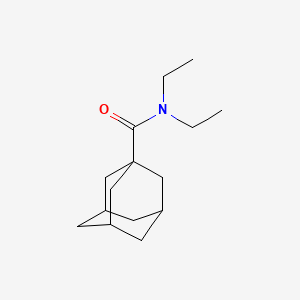![molecular formula C22H13N3O7S B11709213 (5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11709213.png)
(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-[3-(2,4-dinitrophénoxy)benzylidène]-3-phényl-1,3-thiazolidine-2,4-dione est un composé organique complexe appartenant à la classe des thiazolidinediones. Ce composé se caractérise par sa structure unique, qui comprend un cycle thiazolidine, un groupe benzylidène et un substituant dinitrophénoxy.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (5E)-5-[3-(2,4-dinitrophénoxy)benzylidène]-3-phényl-1,3-thiazolidine-2,4-dione implique généralement un processus en plusieurs étapes. Une méthode courante consiste en la condensation de la 3-phényl-1,3-thiazolidine-2,4-dione avec le 3-(2,4-dinitrophénoxy)benzaldéhyde en conditions basiques. La réaction est généralement effectuée dans un solvant tel que l'éthanol ou le méthanol, avec une base comme l'hydroxyde de sodium ou le carbonate de potassium pour faciliter la réaction de condensation.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait l'adaptation à l'échelle industrielle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de techniques de purification efficaces telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
(5E)-5-[3-(2,4-dinitrophénoxy)benzylidène]-3-phényl-1,3-thiazolidine-2,4-dione peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les sulfoxydes ou les sulfones correspondants.
Réduction : Les réactions de réduction peuvent cibler les groupes nitro, les transformant en groupes amino.
Substitution : Le groupe benzylidène peut participer à des réactions de substitution aromatique électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrogène gazeux avec un catalyseur au palladium ou le borohydrure de sodium peuvent être utilisés.
Substitution : La substitution aromatique électrophile peut être facilitée par des réactifs comme le brome ou les agents chlorurants.
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Dérivés aminés.
Substitution : Dérivés halogénés.
Applications De Recherche Scientifique
(5E)-5-[3-(2,4-dinitrophénoxy)benzylidène]-3-phényl-1,3-thiazolidine-2,4-dione a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Investigé pour son potentiel en tant qu'inhibiteur enzymatique ou ligand pour les études de récepteurs.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités anti-inflammatoires et anticancéreuses.
Mécanisme d'action
Le mécanisme d'action du (5E)-5-[3-(2,4-dinitrophénoxy)benzylidène]-3-phényl-1,3-thiazolidine-2,4-dione implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, inhibant leur activité ou modulant leur fonction. Les voies et les cibles exactes peuvent varier en fonction de l'application spécifique, mais les cibles courantes comprennent les enzymes impliquées dans le stress oxydatif ou les voies de signalisation liées à l'inflammation et à la prolifération cellulaire.
Mécanisme D'action
The mechanism of action of (5E)-5-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it could inhibit the activity of certain kinases or modulate the expression of genes involved in inflammation or cell proliferation.
Comparaison Avec Des Composés Similaires
Composés similaires
- Méthyl (2Z)-2-(1-éthyl-2-oxo-1,2-dihydro-3H-indol-3-ylidène)-5-[4-(2-furoyloxy)phényl]-7-méthyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)méthyl)-1,1-biphényl-2-sulfonamide .
Unicité
(5E)-5-[3-(2,4-dinitrophénoxy)benzylidène]-3-phényl-1,3-thiazolidine-2,4-dione se distingue par sa combinaison unique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes.
Propriétés
Formule moléculaire |
C22H13N3O7S |
|---|---|
Poids moléculaire |
463.4 g/mol |
Nom IUPAC |
(5E)-5-[[3-(2,4-dinitrophenoxy)phenyl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C22H13N3O7S/c26-21-20(33-22(27)23(21)15-6-2-1-3-7-15)12-14-5-4-8-17(11-14)32-19-10-9-16(24(28)29)13-18(19)25(30)31/h1-13H/b20-12+ |
Clé InChI |
ZQNMEXHMXDVBOH-UDWIEESQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])/SC2=O |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])SC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B11709179.png)

![N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline](/img/structure/B11709194.png)

![3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709206.png)
![4-bromo-N'-[(2Z)-4-(4-chlorophenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11709210.png)
![Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate](/img/structure/B11709211.png)

![2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11709225.png)
![1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B11709226.png)
